furan-2-sulfonic acid furan-2-sulfonic acid
Brand Name: Vulcanchem
CAS No.: 82971-11-7
VCID: VC8002386
InChI: InChI=1S/C4H4O4S/c5-9(6,7)4-2-1-3-8-4/h1-3H,(H,5,6,7)
SMILES: C1=COC(=C1)S(=O)(=O)O
Molecular Formula: C4H4O4S
Molecular Weight: 148.14 g/mol

furan-2-sulfonic acid

CAS No.: 82971-11-7

Cat. No.: VC8002386

Molecular Formula: C4H4O4S

Molecular Weight: 148.14 g/mol

* For research use only. Not for human or veterinary use.

furan-2-sulfonic acid - 82971-11-7

Specification

CAS No. 82971-11-7
Molecular Formula C4H4O4S
Molecular Weight 148.14 g/mol
IUPAC Name furan-2-sulfonic acid
Standard InChI InChI=1S/C4H4O4S/c5-9(6,7)4-2-1-3-8-4/h1-3H,(H,5,6,7)
Standard InChI Key OKSYMZKKVJYKKJ-UHFFFAOYSA-N
SMILES C1=COC(=C1)S(=O)(=O)O
Canonical SMILES C1=COC(=C1)S(=O)(=O)O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

Furan-2-sulfonic acid belongs to the class of heterocyclic sulfonic acids. Its molecular structure consists of a furan ring—a planar, aromatic system with four carbon atoms and one oxygen—substituted at the 2-position by a sulfonic acid group. The sulfonic acid group introduces significant polarity, enhancing water solubility and altering electronic properties. Key structural parameters include:

  • IUPAC Name: Furan-2-sulfonic acid

  • Molecular Formula: C₄H₄O₄S

  • Molecular Weight: 148.14 g/mol

  • Canonical SMILES: C1=COC(=C1)S(=O)(=O)O

  • InChI Key: OKSYMZKKVJYKKJ-UHFFFAOYSA-N

The sulfonic acid group acts as a strong electron-withdrawing substituent, directing electrophilic substitution reactions to the 5-position of the furan ring.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthetic route involves sulfonation of furan using sulfur trioxide (SO₃) or chlorosulfonic acid (ClSO₃H). Optimized conditions include:

  • Reagents: SO₃-pyridine complex in ethylene chloride

  • Temperature: 100°C

  • Catalyst: Pyridine (neutralizes acidic byproducts)

This method achieves selective monosulfonation at the 2-position, with yields exceeding 80% under controlled stoichiometry.

Table 1: Optimization Parameters for Sulfonation

ParameterOptimal ConditionPurpose
Temperature100°CActivates SO₃ for electrophilic attack
SolventEthylene chlorideStabilizes reactive intermediates
Catalytic BasePyridineNeutralizes sulfonic acid byproducts

Industrial Manufacturing

Industrial production employs continuous flow reactors to maintain precise control over exothermic sulfonation reactions. Key advantages include:

  • Enhanced heat dissipation

  • Reduced side product formation (e.g., polysulfonated derivatives)

  • Scalability for high-throughput synthesis.

Chemical Reactivity and Derivative Formation

Electrophilic Substitution

The sulfonic acid group deactivates the furan ring, directing incoming electrophiles to the 5-position. Common reactions include:

  • Nitration: Produces 5-nitro-furan-2-sulfonic acid using HNO₃/H₂SO₄.

  • Halogenation: Yields 5-halo derivatives (e.g., 5-bromo-furan-2-sulfonic acid) with Cl₂ or Br₂.

Functional Group Transformations

  • Reduction: LiAlH₄ reduces -SO₃H to -SH, forming furan-2-thiol.

  • Oxidation: H₂O₂ oxidizes the furan ring to maleic acid derivatives.

Table 2: Reaction Pathways and Products

Reaction TypeReagentsMajor Product
NitrationHNO₃/H₂SO₄5-Nitro-furan-2-sulfonic acid
HalogenationBr₂/FeBr₃5-Bromo-furan-2-sulfonic acid
ReductionLiAlH₄/THFFuran-2-thiol

Applications in Materials Science

Ion-Exchange Membranes

Furan-2-sulfonic acid serves as a monomer for proton-exchange membranes (PEMs) in fuel cells. Compared to perfluorinated sulfonic acids (e.g., Nafion®), furan-based PEMs exhibit:

  • Lower cost due to non-fluorinated backbones

  • Biodegradability advantages

  • Moderate proton conductivity (10⁻² S/cm at 80°C).

Catalytic Uses

As a Brønsted acid catalyst, it facilitates:

  • Esterification reactions (e.g., biodiesel production)

  • Friedel-Crafts alkylation of aromatic compounds

Biological and Pharmacological Activity

Antimicrobial Properties

Derivatives demonstrate broad-spectrum activity against Gram-positive and Gram-negative bacteria:

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus64
Escherichia coli128

Mechanistic studies suggest membrane disruption via interaction with phospholipid headgroups.

Environmental and Toxicological Considerations

Biodegradability

Preliminary OECD 301 testing indicates low environmental persistence, with 60% degradation over 28 days in aqueous systems.

Toxicity Profile

  • Acute Toxicity (LD₅₀): >2000 mg/kg (oral, rat)

  • Genotoxicity: Negative in Ames test

Comparative Analysis with Structural Analogues

Table 3: Property Comparison of Sulfonated Heterocycles

CompoundWater Solubility (g/100 mL)pKaProton Conductivity (S/cm)
Furan-2-sulfonic acid12.3-1.20.01
Thiophene-2-sulfonic acid8.9-0.80.008
Pyrole-2-sulfonic acid6.5-0.50.005

Future Directions and Challenges

Research Opportunities

  • Development of cross-linked ionomers for enhanced PEM durability

  • Exploration of nanocomposite catalysts using metal-organic frameworks (MOFs)

Industrial Challenges

  • Scalability of green synthesis methods

  • Long-term stability assessments in harsh chemical environments

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